molecular formula C23H22N2OS B377930 (Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile CAS No. 312757-72-5

(Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile

Cat. No.: B377930
CAS No.: 312757-72-5
M. Wt: 374.5g/mol
InChI Key: FPNBYXBWLHPTIN-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Formation of Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acrylonitrile moiety, converting it to an amine or other reduced forms.

    Substitution: The thiazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or reduced nitriles.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between thiazole derivatives and biological macromolecules. It may also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the phenyl and acrylonitrile groups can modulate the compound’s binding affinity and selectivity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-phenylthiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile: Lacks the butyl group, which may affect its chemical reactivity and biological activity.

    (Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-phenylacrylonitrile: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

    (Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile: Contains a hydroxy group instead of a methoxy group, which can alter its chemical and biological properties.

Uniqueness

The presence of both the butylphenyl and methoxyphenyl groups in (Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile imparts unique chemical properties, such as enhanced lipophilicity and specific binding interactions. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-3-4-5-17-6-10-19(11-7-17)22-16-27-23(25-22)20(15-24)14-18-8-12-21(26-2)13-9-18/h6-14,16H,3-5H2,1-2H3/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNBYXBWLHPTIN-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.